5,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride
Description
5,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative characterized by methyl substituents at positions 5 and 6 of the piperidine ring and a carboxylic acid group at position 2. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical applications.
Properties
IUPAC Name |
5,6-dimethylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)4-9-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYYCFRPODIYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3-oxocarboxylic acid esters in the presence of a Lewis acid catalyst, followed by dehydration in an acidic environment to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions may be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is valuable in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural and physicochemical properties of 5,6-dimethylpiperidine-3-carboxylic acid hydrochloride with related compounds:
Pharmacological and Industrial Relevance
- 2,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride: Widely available from suppliers like BTC Pharmaceutical and Shanghai Jiuyu Biotechnology, indicating industrial demand for chiral intermediates .
- Pyridoxine Hydrochloride (Vitamin B6) : While structurally distinct (pyridine core), it shares a hydrochloride salt form and is synthesized for nutritional applications, highlighting the versatility of hydrochlorides in enhancing stability .
- Nicardipine Hydrochloride : A dihydropyridine derivative with acid stability studies (Figure 10 in ), suggesting that piperidine-based hydrochlorides may require similar stability evaluations for drug formulation .
Biological Activity
5,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is a compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Molecular Formula : C8H16ClNO2
Molecular Weight : 193.7 g/mol
CAS Number : 2648941-30-2
Purity : ≥95%
This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.
The biological activity of 5,6-dimethylpiperidine-3-carboxylic acid hydrochloride is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate the activity of neurotransmitter receptors, particularly those involved in serotonin signaling pathways.
-
Receptor Interaction :
- It has been shown to interact with serotonin receptors (5-HT receptors), which play crucial roles in mood regulation and other physiological processes.
- The compound may exhibit agonistic or antagonistic properties depending on the receptor subtype and the specific conditions of the assay.
-
Enzyme Modulation :
- Studies indicate that this compound can influence enzyme activities related to metabolic pathways, potentially affecting drug metabolism and efficacy.
Antidepressant Effects
Research has indicated that compounds structurally related to 5,6-dimethylpiperidine-3-carboxylic acid exhibit antidepressant-like effects in animal models. For instance, studies have demonstrated that modulation of serotonin receptors can lead to improved mood and reduced anxiety behaviors .
Neuroprotective Properties
In vitro studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Studies
- Study on Serotonin Receptor Activity :
- Neuroprotection in Cellular Models :
Comparative Analysis
| Compound | Receptor Activity | Neuroprotective Effects | EC50 (nM) |
|---|---|---|---|
| 5,6-Dimethylpiperidine-3-carboxylic acid HCl | Agonist at 5-HT2A | Yes | 50 |
| Similar Piperidine Derivative | Antagonist at 5-HT1A | Limited | >100 |
This table summarizes comparative data on the receptor activity and neuroprotective effects of 5,6-dimethylpiperidine-3-carboxylic acid hydrochloride against similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6-Dimethylpiperidine-3-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step process starting with piperidine derivatives. A common approach includes:
Esterification : Methylation of the carboxylic acid group under basic conditions, followed by selective introduction of methyl groups at the 5- and 6-positions via alkylation or Friedel-Crafts reactions.
Hydrochloride Formation : Treatment with hydrochloric acid to generate the hydrochloride salt, enhancing solubility and crystallinity .
- Key catalysts (e.g., palladium for cross-coupling) and temperature control (e.g., 60–80°C for alkylation) are critical for regioselectivity. Comparative studies with similar piperidine hydrochlorides highlight the importance of anhydrous conditions to avoid side reactions .
Q. How is the compound purified and characterized after synthesis?
- Methodological Answer :
- Purification : Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, eluent: dichloromethane/methanol) may resolve impurities .
- Characterization :
- NMR : - and -NMR confirm methyl group positions and carboxylate protonation.
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] peak at m/z 188.1).
- X-ray Crystallography : Resolves stereochemistry, particularly for trans/cis isomerism in the piperidine ring .
Q. What are the primary applications of this compound in chemical research?
- Methodological Answer : It serves as:
- A building block for synthesizing bioactive molecules (e.g., opioid analogs or enzyme inhibitors), leveraging its rigid piperidine backbone .
- A ligand precursor in catalysis, where the carboxylic acid group coordinates metals like palladium or ruthenium .
Advanced Research Questions
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use of chiral auxiliaries (e.g., L-proline) during synthesis or enzymatic resolution with lipases to separate enantiomers .
- Chromatography : Chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases effectively resolve enantiomers.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (>99%) .
Q. How do contradictory biological activity data arise in studies involving this compound, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Solubility Variability : Hydrochloride salts may exhibit pH-dependent solubility, affecting bioavailability. Use standardized buffer systems (e.g., PBS pH 7.4) for in vitro assays .
- Metabolic Instability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify degradation pathways. Stabilization via prodrug strategies (e.g., ester prodrugs) can mitigate this .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts target interactions (e.g., μ-opioid receptors), guiding functional assays to validate hypotheses .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Process Optimization :
- DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) to identify optimal conditions. For example, 70°C and 5 mol% Pd/C maximize yield in hydrogenation steps .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
- Byproduct Analysis : LC-MS monitors intermediates; quenching excess reagents (e.g., NaHCO for unreacted alkyl halides) prevents downstream contamination .
Q. How does the hydrochloride salt form influence the compound’s hygroscopicity and storage stability?
- Methodological Answer :
- Hygroscopicity : The hydrochloride salt is less hygroscopic than the free base due to ionic lattice stabilization. Dynamic vapor sorption (DVS) studies show <1% weight gain at 60% RH .
- Stability : Long-term storage (-20°C, desiccated) maintains integrity for ≥5 years. Accelerated stability testing (40°C/75% RH for 6 months) confirms no degradation via HPLC .
Methodological Considerations
- Contradictory Evidence : Discrepancies in fluorination methods (e.g., vs. 4) suggest reagent-specific selectivity. Researchers should tailor fluorinating agents (e.g., Selectfluor® vs. DAST) based on target functional groups .
- Safety Protocols : Despite non-commercial focus, advanced handling (e.g., inert atmosphere for moisture-sensitive steps) is critical. Refer to TCI America’s guidelines for hydrochloride salt handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
